molecular formula C4H10ClNO3 B2930323 Methyl (2S)-2-aminooxypropanoate;hydrochloride CAS No. 2248175-48-4

Methyl (2S)-2-aminooxypropanoate;hydrochloride

Cat. No.: B2930323
CAS No.: 2248175-48-4
M. Wt: 155.58
InChI Key: SZYDMIDEVVKHLP-DFWYDOINSA-N
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Description

Methyl (2S)-2-aminooxypropanoate;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of an aminooxy group attached to a propanoate backbone, making it a valuable intermediate in organic synthesis and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-aminooxypropanoate;hydrochloride typically involves the reaction of methyl 2-bromo-2-oxopropanoate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxylamine displaces the bromine atom, forming the aminooxy group. The reaction is usually carried out in an aqueous or alcoholic solvent at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-aminooxypropanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the aminooxy group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Methyl (2S)-2-aminooxypropanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-aminooxypropanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in biochemical pathways and cellular processes, making the compound a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminooxyacetate: Similar structure but with a shorter carbon chain.

    Ethyl 2-aminooxypropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-hydroxypropanoate: Lacks the aminooxy group, making it less reactive in certain chemical reactions.

Uniqueness

Methyl (2S)-2-aminooxypropanoate;hydrochloride is unique due to the presence of the aminooxy group, which imparts distinct reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl (2S)-2-aminooxypropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-3(8-5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYDMIDEVVKHLP-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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